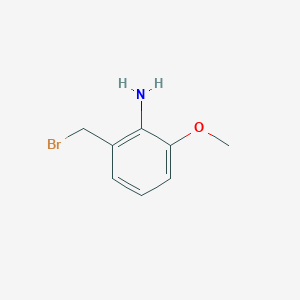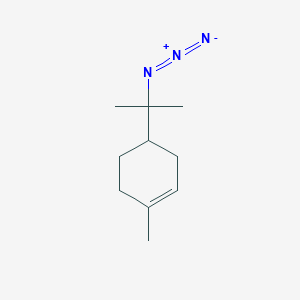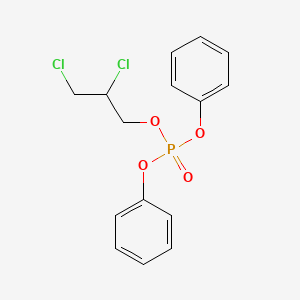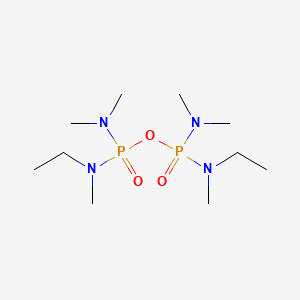![molecular formula C8H21NSSi B14485879 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine CAS No. 65575-47-5](/img/structure/B14485879.png)
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is an organic compound that features a trimethylsilyl group, a propyl chain, a sulfanyl group, and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(trimethylsilyl)propyl halide with ethanethiol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-silylated amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its amine and sulfanyl groups. These interactions can modulate various biochemical pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethanol
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is unique due to its combination of a trimethylsilyl group, a sulfanyl group, and an amine group
Eigenschaften
CAS-Nummer |
65575-47-5 |
|---|---|
Molekularformel |
C8H21NSSi |
Molekulargewicht |
191.41 g/mol |
IUPAC-Name |
2-(3-trimethylsilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H21NSSi/c1-11(2,3)8-4-6-10-7-5-9/h4-9H2,1-3H3 |
InChI-Schlüssel |
HZFYPDCGQLWZQS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)








